molecular formula C8H14N2O B1660836 N-(1-Cyano-1-methylethyl)isobutyramide CAS No. 84213-57-0

N-(1-Cyano-1-methylethyl)isobutyramide

Cat. No.: B1660836
CAS No.: 84213-57-0
M. Wt: 154.21 g/mol
InChI Key: JXIVOFHBAAZANY-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-methylethyl)isobutyramide has garnered attention in the scientific community not as a primary reagent or a target molecule with inherent biological activity, but rather as a significant and stable byproduct formed during the decomposition of 2,2′-azobis(2-methylpropanenitrile) (AIBN). AIBN is a widely used radical initiator in polymerization and other radical-mediated reactions. The characterization of this compound has provided valuable insights into the mechanistic pathways of radical reactions.

The study of this compound is often linked to understanding the side reactions and byproducts that can influence the kinetics and outcomes of polymerization processes. researchgate.net Its stability allows for easy detection by modern analytical techniques such as liquid chromatography/mass spectrometry, making it a useful marker to confirm the activity of AIBN as a radical initiator and to monitor the progress of these reactions. researchgate.net

In contemporary organic chemistry, the study of reaction mechanisms and the pursuit of controlled radical processes are of paramount importance. This compound finds its context squarely within the field of radical chemistry. The thermal or photochemical decomposition of AIBN generates 2-cyanoprop-2-yl radicals, which are intended to initiate desired chemical transformations. researchgate.net However, these highly reactive species can also participate in side reactions, leading to the formation of various byproducts, including this compound.

The formation of this compound is a result of the complex cascade of events that can occur in a radical-rich environment. Understanding the pathways that lead to its formation is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of unwanted substances. Therefore, while not always the star of the show, this compound plays a critical supporting role in the ongoing development of more efficient and selective radical reactions.

The chemical structure of this compound contains two important functional groups: an isobutyramide (B147143) moiety and a cyano (or nitrile) moiety. Both of these groups are of significant interest in various areas of chemical research.

The isobutyramide group is a type of amide. Amides are fundamental functional groups in organic chemistry and are particularly prevalent in biologically active molecules and pharmaceuticals. nih.gov The isobutyramide structure, with its branched isopropyl group, can influence the steric and electronic properties of a molecule, potentially affecting its reactivity and biological interactions. Isobutyramide itself has been investigated for its potential therapeutic applications. guidechem.com

The cyano group (-C≡N) is a versatile functional group in organic synthesis. It is strongly electron-withdrawing and can be converted into a variety of other functional groups, including amines, carboxylic acids, and aldehydes. This reactivity makes nitriles valuable intermediates in the synthesis of complex organic molecules. In the context of this compound, the cyano group is a key feature derived from the AIBN precursor.

Crystal Structure Data for this compound
ParameterValue
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensionsa = 11.452 Å, b = 8.859 Å, c = 19.352 Å

In scientific literature, a single compound can be referred to by several names. For clarity and precision, the International Union of Pure and Applied Chemistry (IUPAC) has established a systematic naming convention. The IUPAC name for this compound is N-(2-cyanopropan-2-yl)-2-methylpropanamide . This name precisely describes the molecular structure: a 2-methylpropanamide (isobutyramide) backbone with a 2-cyanopropan-2-yl group attached to the nitrogen atom of the amide.

In addition to its systematic IUPAC name, the compound is also known by several synonyms. These are often used for brevity or are historical names that have persisted in the literature.

Chemical Identifiers and Synonyms for this compound
Identifier/SynonymType
This compoundCommon Name
N-(2-cyanopropan-2-yl)-2-methylpropanamideIUPAC Name
84213-57-0CAS Number
Propanamide, N-(1-cyano-1-methylethyl)-2-methyl-CAS Index Name
N-(1-Cyano-1-methylethyl)-2-methylpropanamideSynonym

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-methylpropanamide
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InChI

InChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIVOFHBAAZANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336957
Record name N-(2-Cyanopropan-2-yl)-2-methylpropanamide
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84213-57-0
Record name N-(1-Cyano-1-methylethyl)-2-methylpropanamide
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Record name N-(2-Cyanopropan-2-yl)-2-methylpropanamide
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Record name N-(1-cyano-1-methylethyl)-2-methylpropanamide
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Record name N-(1-CYANO-1-METHYLETHYL)-2-METHYLPROPANAMIDE
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Synthetic Methodologies and Industrial Production of N 1 Cyano 1 Methylethyl Isobutyramide

Established Synthetic Pathways

Conventional synthesis of N-(1-Cyano-1-methylethyl)isobutyramide relies on well-documented organic reactions, primarily involving the formation of an amide bond between appropriate precursors.

One of the primary conventional methods for synthesizing this compound is through the acylation of 2-amino-2-methylpropanenitrile (B28548) with an isobutyric acid derivative. This can be achieved by reacting 2-amino-2-methylpropanenitrile with isobutyryl chloride in the presence of a base like triethylamine. prepchem.com This method is a standard procedure for forming amides from acid chlorides and amines.

Another established approach is the Ritter reaction, a chemical process that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.orgorganic-chemistry.org In a variation relevant to this compound, a substrate capable of forming a stable tertiary carbocation reacts with a nitrile, which is then hydrolyzed to form the amide. organic-chemistry.org The reaction typically requires strong acids and proceeds via a nitrilium ion intermediate. organic-chemistry.org

A multicomponent reaction (MCR) offers a more streamlined one-pot synthesis. A patented MCR approach for this compound combines isobutyryl chloride, acetone (B3395972) cyanohydrin, and ammonia (B1221849) in a solvent like tetrahydrofuran (B95107) (THF). This method is advantageous as it minimizes the need to isolate intermediate products, making it well-suited for industrial production.

The selection and optimization of precursors are critical for maximizing yield and purity. The two key structural components of this compound are the N-(1-cyano-1-methylethyl) group and the isobutyryl group.

Source of the N-(1-cyano-1-methylethyl) group : This moiety is typically derived from 2-amino-2-methylpropanenitrile, which itself can be synthesized from acetone cyanohydrin and ammonia.

Source of the isobutyryl group : This part of the molecule is introduced using isobutyric acid or its more reactive derivatives, such as isobutyryl chloride or isobutyric anhydride (B1165640).

Optimization of the reaction conditions is crucial. For instance, in the multicomponent reaction using isobutyryl chloride, acetone cyanohydrin, and ammonia, optimizing the molar ratio to 1:1.2:1.5 respectively can lead to yields between 85-89% with a purity of 98% after recrystallization. The choice of solvent is also important, with tetrahydrofuran (THF) or dimethylformamide (DMF) being effective.

The table below summarizes a comparison of synthetic routes.

Table 1: Comparison of Conventional Synthetic Routes

Parameter Acid Chloride Route Multicomponent Reaction (MCR)
Precursors 2-amino-2-methylpropanenitrile, Isobutyryl chloride, Base Isobutyryl chloride, Acetone cyanohydrin, Ammonia
Key Feature Stepwise acylation One-pot synthesis
Yield ~83% prepchem.com 85-89%
Advantages Straightforward, well-understood reaction High atom economy, reduced intermediate isolation

| Solvent | Chloroform (B151607) prepchem.com | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

Advanced Synthetic Approaches

Advances in chemical synthesis have led to the development of more efficient and environmentally benign methods for producing this compound, with a focus on sophisticated catalytic systems and novel methodologies.

Catalysis plays a pivotal role in modern synthetic chemistry by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions.

In the synthesis of this compound via the coupling of isobutyric acid with 2-amino-2-methylpropanenitrile, Lewis acids are effective catalysts. Zinc chloride (ZnCl₂) is a preferred catalyst for this transformation on a laboratory scale. Mechanistic studies suggest that ZnCl₂ activates the carbonyl oxygen of isobutyric acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine group. For industrial-scale production, heterogeneous catalysts are often employed to simplify catalyst recovery and product purification.

Recent developments in Ritter-type reactions have explored a variety of catalysts to replace traditional strong acids. These include iron-based catalysts like Fe(NO₃)₃·9H₂O and Fe(ClO₄)₃·H₂O, which are less toxic and more cost-effective. organic-chemistry.orgresearchgate.net Propylphosphonic anhydride (T3P®) has also been developed as a novel reagent for activating alcohols, which are then attacked by nitriles to form N-substituted amides under milder conditions. researchgate.net

The table below details parameters for a catalyzed synthesis.

Table 2: Optimized Parameters for Catalyzed Nitrile-Isobutyric Acid Coupling

Parameter Laboratory Scale Industrial Scale
Temperature 60–80°C 100–150°C
Catalyst ZnCl₂ (5 mol%) Heterogeneous catalysts
Reaction Time 6–8 hours 2–3 hours
Yield 78% 92%

| Purity | 95% | 99% |

Emerging Methodologies in this compound Synthesis

The field continues to evolve, with a significant push towards sustainable and "green" chemistry. Enzymatic synthesis represents a frontier in this area.

Enzymatic methods for amide bond formation are gaining traction as sustainable alternatives to traditional chemical synthesis. researchgate.net These biocatalytic approaches operate under mild conditions and exhibit high chemo- and regioselectivity, often obviating the need for protecting groups. researchgate.net

Lipases, a class of enzymes that typically catalyze ester hydrolysis, have been shown to be effective biocatalysts for amide synthesis in non-aqueous (anhydrous) organic media. nih.govnumberanalytics.com Candida antarctica lipase (B570770) B (CALB) is a particularly robust and widely used enzyme for this purpose. nih.gov The enzymatic process can directly couple carboxylic acids and amines to form amides with high conversion rates and yields, often without requiring intensive purification steps. nih.gov This methodology could be applied to the synthesis of this compound by reacting isobutyric acid and 2-amino-2-methylpropanenitrile in the presence of an enzyme like CALB.

The key advantages of such an approach include:

Mild Reaction Conditions : Enzymatic reactions typically occur at or near room temperature and atmospheric pressure.

High Selectivity : Enzymes can be highly selective, reducing the formation of byproducts.

Environmental Benefits : These methods reduce waste and avoid the use of harsh or toxic reagents and catalysts. numberanalytics.com

While the specific application of enzymatic synthesis for this compound is not widely documented, the principles of lipase-catalyzed amidation provide a strong foundation for developing a novel, green synthetic route for this compound. nih.govresearchgate.net

Flow Chemistry and Continuous Processing Techniques

The adoption of flow chemistry and continuous processing techniques offers significant advantages for the synthesis of this compound, enhancing safety, efficiency, and scalability compared to traditional batch methods. A particularly effective approach involves a multicomponent reaction (MCR) that combines isobutyryl chloride, acetone cyanohydrin, and ammonia. This method is well-suited for continuous-flow manufacturing as it minimizes the need for isolating intermediates.

In a typical continuous flow setup, reactants are pumped from separate reservoirs into a static mixer to ensure efficient mixing before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous reactor allows for optimization of the reaction conditions to maximize yield and minimize byproduct formation. The superior heat and mass transfer characteristics of microreactors or tubular reactors can significantly reduce reaction times and improve product consistency. The contained nature of the flow system also enhances safety, which is a crucial consideration when handling reagents like cyanohydrin derivatives and ammonia.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process efficiency, purification protocols, and byproduct management.

Process Efficiency and Performance Metrics

Key performance indicators (KPIs) are crucial for assessing the viability and sustainability of an industrial process. For the synthesis of this compound, metrics such as space-time yield (STY), process mass intensity (PMI), and the E-factor (environmental factor) are used to quantify efficiency.

Below is a comparative table of typical performance metrics for batch versus continuous production of this compound.

MetricBatch ReactorContinuous Reactor
Space-Time Yield LowerHigher
Catalyst Lifetime Limited cyclesExtended cycles
Energy Consumption HigherLower

Purification Protocols and Quality Control

Achieving high purity of the final product is paramount in industrial chemical manufacturing. For this compound, a multi-step purification protocol is typically employed following the synthesis.

Initially, the crude reaction mixture undergoes a solvent extraction process. A common system involves an ethyl acetate/water biphasic extraction to remove unreacted starting materials and water-soluble impurities. Following extraction, the concentrated organic phase is subjected to crystallization. The addition of an anti-solvent, such as cyclohexane, to the concentrated solution of the product in a suitable solvent like ethyl acetate, induces precipitation of the highly pure this compound.

Quality control (QC) is integral to the manufacturing process and ensures that the final product meets the required specifications. A comprehensive QC regime for this compound would include:

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method to determine the purity of the final product and quantify any impurities.

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the compound.

Physical Properties: Measurement of physical constants like melting point provides an additional check on the purity of the substance.

Quality Control ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Purity HPLC≥ 99.0%
Identity NMR, MSConforms to structure
Melting Point Capillary MethodSpecific range

Byproduct Analysis and Mitigation Strategies in Large-Scale Production

A critical aspect of industrial-scale synthesis is the identification, analysis, and mitigation of byproducts. In the production of this compound, several potential side reactions can lead to the formation of impurities.

Commonly observed byproducts include:

Hydrolysis Products: The nitrile group in the target molecule can undergo hydrolysis to form the corresponding amide, particularly if water is present in the reaction mixture.

Dimerization Products: Under certain conditions, side reactions can lead to the formation of dimeric or oligomeric impurities.

It is also noteworthy that this compound itself can be a stable byproduct formed during the decomposition of the radical initiator 2,2′-azobis(2-methylpropanenitrile) (AIBN). researchgate.net

Strategies to mitigate byproduct formation in large-scale production include:

Anhydrous Conditions: Strict control of moisture levels throughout the process is crucial to prevent hydrolysis of the nitrile group.

Stoichiometry Control: Precise control over the molar ratios of the reactants in the multicomponent reaction can minimize the formation of byproducts resulting from excess reagents.

Temperature and Residence Time Optimization: In continuous flow systems, fine-tuning the temperature and residence time can favor the desired reaction pathway and suppress side reactions.

pH Control: Maintaining the reaction mixture at a specific pH can also help to minimize hydrolysis and other pH-dependent side reactions.

By implementing these strategies, the formation of impurities can be significantly reduced, leading to a more efficient and economical industrial process for the synthesis of high-purity this compound.

Chemical Transformations and Reaction Mechanisms of N 1 Cyano 1 Methylethyl Isobutyramide

Fundamental Reactivity Profiles

Specific documented oxidation reactions for N-(1-Cyano-1-methylethyl)isobutyramide are not extensively detailed in the available literature. However, based on the functional groups present, the compound is generally stable to mild oxidizing agents. The amide and nitrile groups are typically resistant to oxidation under standard conditions. Aggressive oxidation could potentially lead to the degradation of the molecule, but selective oxidation of a specific site is not a commonly reported transformation for this compound. In principle, compounds of this nature can undergo oxidation, leading to various oxidation products under specific, forceful conditions.

The most reactive site for reduction in this compound is the cyano group. Nitriles are well-known to undergo reduction to primary amines using various reagents. The amide carbonyl can also be reduced, though this typically requires stronger reducing agents.

Common reduction pathways for the nitrile functionality include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), the nitrile group can be reduced to a primary amine.

Chemical Reduction: Powerful hydride reagents, most notably Lithium aluminum hydride (LiAlH₄), are highly effective at reducing nitriles to primary amines. khanacademy.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. khanacademy.org Subsequent workup with water protonates the resulting dianion to yield the primary amine. khanacademy.org

The expected product from the selective reduction of the nitrile group is N-(1-(aminomethyl)-1-methylethyl)isobutyramide.

Table 1: Summary of Potential Reduction Reactions
ReagentFunctional Group TargetedPrimary Product
H₂/Raney NiNitrile (C≡N)N-(1-(aminomethyl)-1-methylethyl)isobutyramide
LiAlH₄ followed by H₂ONitrile (C≡N)N-(1-(aminomethyl)-1-methylethyl)isobutyramide

Hydrolytic Degradation Pathways

The presence of both nitrile and amide functional groups makes this compound susceptible to hydrolysis, particularly under acidic or basic conditions. The nitrile group can be hydrolyzed to a carboxylic acid, while the amide bond can be cleaved to yield a carboxylic acid and an amine.

The hydrolysis of the nitrile group proceeds in a stepwise manner, with an amide being the key intermediate. Under controlled or mild conditions, it is possible to stop the hydrolysis at the amide stage. For this compound, the partial hydrolysis of the cyano group leads to the formation of a new amide functionality.

The primary amide-functionalized byproduct from the hydrolysis of the nitrile is N-(1-carbamoyl-1-methylethyl)isobutyramide .

Further hydrolysis under more vigorous conditions can cleave either the newly formed amide or the original isobutyramide (B147143) linkage, leading to a variety of degradation products.

Table 2: Potential Byproducts from Hydrolytic Degradation
Reaction PathwayByproduct Formed
Partial hydrolysis of nitrileN-(1-carbamoyl-1-methylethyl)isobutyramide
Complete hydrolysis of nitrile2-(isobutyramido)-2-methylpropanoic acid
Hydrolysis of isobutyramide bond2-amino-2-methylpropanenitrile (B28548) and Isobutyric acid

The conversion of the nitrile group in this compound to an amide can be catalyzed by either acid or base, with each following a distinct mechanistic pathway. viu.caresearchgate.net

Acid-Catalyzed Mechanism:

Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the nitrile carbon. viu.caguidechem.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon. viu.caguidechem.com

Deprotonation: The resulting oxonium ion is deprotonated by water or a conjugate base to form a neutral intermediate.

Tautomerization: This intermediate is an imidic acid, which is a tautomer of an amide. It quickly undergoes tautomerization to the more stable amide form. viu.caresearchgate.net This process typically involves protonation of the nitrogen followed by deprotonation of the oxygen. viu.ca

Base-Catalyzed Mechanism:

Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydroxide (B78521) ion (OH⁻) to the electrophilic carbon of the C≡N triple bond. viu.caresearchgate.netguidechem.com

Protonation: The resulting intermediate, an imine anion, is protonated by water to form a hydroxy imine (an imidic acid). khanacademy.orgresearchgate.net

Tautomerization: The imidic acid tautomerizes to the final amide product. This can be facilitated by the basic conditions, involving deprotonation of the hydroxyl group and subsequent protonation of the nitrogen. viu.caresearchgate.net

In both mechanisms, the formation of the amide is a critical step. Under mild conditions, the amide can be isolated. However, under prolonged exposure to acidic or basic conditions, the newly formed amide (or the original amide) can undergo further hydrolysis to the corresponding carboxylic acid. viu.cayoutube.comyoutube.com

Radical Chemistry and Decomposition Studies

The radical chemistry associated with this compound is intrinsically linked to the decomposition of one of the most widely used radical initiators, Azobisisobutyronitrile (AIBN). Understanding the formation of this amide provides insight into the complex side reactions that occur during radical-initiated processes.

This compound as a Product of Radical Initiator Decomposition (e.g., Azobisisobutyronitrile)

This compound has been identified as a stable product formed during the thermal decomposition of Azobisisobutyronitrile (AIBN). researchgate.net Its presence can serve as a useful marker to confirm that the initiator is decomposing as expected and to monitor the kinetics of radical formation in a given system. researchgate.net

The primary decomposition pathway of AIBN involves the homolytic cleavage of the C-N bonds, driven by the entropically favorable release of nitrogen gas. This process yields two 2-cyano-2-propyl radicals. wikipedia.orgnumberanalytics.com

Reaction 1: Decomposition of AIBN [(CH₃)₂C(CN)]₂N₂ (AIBN) → 2 (CH₃)₂C•(CN) (2-cyano-2-propyl radical) + N₂

While these primary radicals are intended to initiate polymerization or other desired radical reactions, they can also participate in a variety of side reactions. One significant pathway involves the disproportionation of two 2-cyano-2-propyl radicals to form methacrylonitrile (B127562) and isobutyronitrile. Another pathway is the combination of the radicals to form tetramethylsuccinonitrile.

The formation of this compound is less direct and is believed to result from the reaction of intermediate species. One proposed mechanism involves the formation of a ketenimine intermediate through the combination of two 2-cyano-2-propyl radicals. researchgate.net This ketenimine is susceptible to hydrolysis, reacting with any trace amounts of water present in the reaction medium to yield the stable this compound. researchgate.net

Kinetics and Thermodynamics of Radical Formation and Intermediates

The formation of the key intermediate, the 2-cyano-2-propyl radical, is governed by the first-order decomposition kinetics of AIBN. numberanalytics.comlibretexts.org The rate of this decomposition is highly dependent on temperature and is relatively independent of the solvent used. libretexts.org The Gibbs free energy of activation (ΔG‡) for this process is approximately 131 kJ/mol. wikipedia.org

The stability of the tertiary 2-cyano-2-propyl radical is a crucial factor in its chemistry. The presence of the electron-withdrawing cyano group influences its reactivity. ontosight.ai This radical is considered relatively stable and typically abstracts a hydrogen atom only from weak bonds, such as those found in tin hydrides, which minimizes unwanted side reactions with solvent or other substrates in many applications. libretexts.org

Below is a table summarizing key kinetic parameters for the thermal decomposition of AIBN, the precursor to the radical intermediates.

ParameterValueConditions
10-hour Half-life Temperature 65°CIn Toluene
Half-life at 70°C 5 hours-
Half-life at 85°C 1 hour-
Activation Energy (Ea) 132.4 kJ/mol-
Gibbs Free Energy of Activation (ΔG‡) 131 kJ/mol-

Radical Scavenging and Stability in Chemical Systems

This compound is characterized as a stable end-product of a minor AIBN decomposition pathway. researchgate.net Its stability is what allows it to be isolated and used as a marker for radical generation. researchgate.net There is no significant evidence to suggest that the compound itself acts as a radical scavenger. In fact, its accumulation in a radical-rich environment implies a low reactivity towards the very radicals from which its precursors are formed. Its chemical structure, featuring robust sigma bonds and lacking easily abstractable hydrogen atoms or moieties susceptible to radical attack, contributes to its stability in typical chemical systems where it is formed.

Investigating Radical Movement in Confined Environments

The behavior of the 2-cyano-2-propyl radicals, the precursors to this compound, is significantly influenced by confinement effects at the molecular level. When AIBN decomposes, the two resulting radicals are formed in close proximity, contained within a "solvent cage". libretexts.orgacs.org

Within this cage, the geminate radicals have a higher probability of reacting with each other (recombination or disproportionation) before they can diffuse apart into the bulk solution. acs.org This "cage effect" reduces the efficiency of initiation, as only the radicals that escape the cage are available to initiate the desired bulk reactions. libretexts.org It is estimated that a significant fraction of the generated radicals may be consumed in these in-cage reactions. acs.org

The study of radical movement and the cage effect extends to other confined environments such as enzyme pockets, micelles, and the pores of zeolites. acs.org The viscosity of the solvent plays a complex role. While classical models suggest that higher viscosity should decrease the initial separation of the radicals, other experimental evidence indicates the initial separation distance is independent of viscosity. researchgate.net This has led to more advanced models that account for factors like the strong electric dipole moments of the polar 2-cyano-2-propyl radicals and the resulting inter-radical interactions. researchgate.net These studies are crucial for optimizing radical reactions, where controlling the fate of the initial radical pair can significantly impact reaction outcomes and efficiency.

Advanced Research Applications of N 1 Cyano 1 Methylethyl Isobutyramide in Chemical Sciences

Role in Organic Synthesis and Fine Chemical Manufacturing

N-(1-Cyano-1-methylethyl)isobutyramide serves as a versatile building block in organic synthesis, primarily owing to the reactivity of its cyano group. This functional group can participate in a variety of chemical transformations, making the compound a valuable precursor for more complex molecular architectures.

The presence of both a cyano and an amide group within the same molecule provides multiple reaction sites. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, thereby enabling the synthesis of a diverse range of derivatives. These transformations allow for the incorporation of the core structure of this compound into larger, more complex molecules, including those with potential applications in medicinal chemistry and materials science. While its direct application in the synthesis of specific complex natural products or pharmaceuticals is not extensively documented, its potential as a precursor for heterocyclic compounds and other intricate organic structures is an area of interest for synthetic chemists.

As a reagent, this compound can be utilized in reactions where the cyano group acts as a key reactive center. For instance, it can undergo addition reactions with various nucleophiles, or participate in cycloaddition reactions to form heterocyclic rings. The amide portion of the molecule can influence the reactivity and selectivity of these transformations through neighboring group participation or by acting as a coordinating site for metal catalysts.

Table 1: Potential Organic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
Hydrolysis of Cyano GroupAcid or base catalysis, H₂OCarboxylic acids, Amides
Reduction of Cyano GroupReducing agents (e.g., LiAlH₄, H₂/catalyst)Primary amines
Addition to Cyano GroupGrignard reagents, Organolithium compoundsKetones
Cycloaddition ReactionsDienes, AzidesHeterocyclic compounds

Catalytic Applications and Precursor Roles

While direct catalytic activity of this compound is not a primary focus in existing literature, its structure suggests potential as a precursor to ligands for catalysis. The nitrogen and oxygen atoms of the amide group, as well as the nitrogen of the cyano group, can act as coordination sites for metal ions. Modification of the molecule could lead to the development of novel ligands for various catalytic processes, such as asymmetric synthesis or cross-coupling reactions. There is also the possibility of its use as an organocatalyst, although this application remains largely unexplored.

Polymer Chemistry and Materials Science

The most significant context in which this compound appears in the scientific literature is related to polymer chemistry, specifically in connection with the radical initiator 2,2′-azobis(2-methylpropionitrile) (AIBN).

This compound is known to be a stable product formed during the decomposition of AIBN, a widely used initiator in conventional and controlled radical polymerization (CRP) techniques like RAFT and other Reversible Deactivation Radical Polymerization (RDRP) methods. researchgate.net In these processes, AIBN generates cyanoprop-2-yl radicals that initiate polymerization. The termination of these radicals can lead to the formation of this compound. Its presence in a polymerization mixture can serve as an indicator of the decomposition of AIBN and the generation of initiator radicals. researchgate.net

While not a direct participant in the RAFT equilibrium or the reversible deactivation process, its formation is intrinsically linked to the initiation step of these controlled polymerization reactions. Understanding the pathways of its formation can provide insights into the efficiency of initiation and the side reactions that may occur during polymerization.

The concept of switchable chain transfer agents (CTAs) in RAFT polymerization is an advanced area of research, allowing for enhanced control over polymer synthesis. These CTAs can be toggled between active and inactive states in response to an external stimulus, such as pH. While there is no direct evidence of this compound being used as a switchable CTA, its structural components could theoretically be incorporated into the design of such agents. For example, the core structure could be modified to include a moiety that responds to external stimuli, thereby altering the reactivity of a nearby thiocarbonylthio group responsible for the RAFT process. This remains a hypothetical application that would require further research and chemical modification of the parent compound.

Development of Advanced Materials with Specific Characteristics

The unique molecular structure of this compound, featuring both amide and cyano functional groups, makes it a compound of interest in material science. Its properties are being explored for applications in the creation of new materials that possess specific, desirable characteristics such as enhanced thermal stability or improved mechanical properties.

A significant aspect of its relevance in materials science comes from its formation during polymerization processes. This compound has been identified as a stable product formed during the decomposition of 2,2′-azobis(2-methylpropanenitrile) (AIBN). researchgate.net AIBN is one of the most common radical initiators used in the synthesis of polymers. researchgate.net The formation of this compound as a byproduct can influence the kinetics of polymerization and the final properties of the synthesized material. Therefore, understanding and monitoring its formation is crucial for controlling the radical environment and ensuring the desired polymer characteristics. researchgate.net Its presence can serve as a marker to confirm that the AIBN initiator is functioning as intended. researchgate.net

Beyond its role as a byproduct, the compound's bifunctional nature—containing a reactive cyano group and a hydrogen-bonding amide group—presents potential for its use as a monomer or an additive in the synthesis of specialty polymers and other advanced materials.

Biomedical and Pharmaceutical Research Applications

In the realms of biomedical and pharmaceutical sciences, this compound is valued not as a therapeutic agent itself, but as a versatile structural scaffold and chemical intermediate. Its molecular framework is a key building block in the synthesis of more complex, biologically active molecules.

A chemical precursor is a compound that participates in a chemical reaction that results in another compound. In drug development, precursors are the foundational molecules from which active pharmaceutical ingredients (APIs) are synthesized. This compound serves as such a precursor, with its structure allowing for various chemical modifications to produce novel pharmaceutical agents.

The compound is also investigated for its potential role in prodrug strategies. A prodrug is an inactive or poorly active compound that is metabolized within the body to release the active drug. nih.gov This approach is often used to improve a drug's pharmacokinetic properties, such as solubility, bioavailability, and targeted delivery. nih.govfrontiersin.org The chemical structure of this compound is suitable for modification into prodrugs that can target specific biological pathways. Its amide and cyano groups can be chemically altered to attach promoieties (carrier groups), which are later cleaved in vivo to release the active therapeutic agent. nih.gov

Table 1: Prodrug Strategy Overview

Strategy Component Description Relevance to this compound
Parent Drug The biologically active molecule that a prodrug is designed to deliver. Derivatives of the compound could be designed as the active parent drug.
Prodrug An inactive or less active form of the parent drug, created by chemical modification. nih.gov This compound can serve as a structural base to build novel prodrugs.
Promoieties Carrier molecules temporarily attached to the parent drug to alter its physicochemical properties. Functional groups on the compound's structure are ideal sites for attaching promoieties.

| Activation | The in vivo conversion (usually enzymatic or chemical) of the prodrug back to the active parent drug. nih.govnih.gov | Prodrugs derived from this precursor would be designed to activate under specific physiological conditions. |

One of the most notable research applications of this compound is as a precursor in the synthesis of Neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is a G protein-coupled receptor found in both the central and peripheral nervous systems. nih.gov Its primary endogenous ligand is Substance P, an undecapeptide involved in the transmission of pain signals and inflammatory responses. nih.gov

Antagonists of the NK-1 receptor block the binding of Substance P, thereby inhibiting its biological effects. This mechanism has made NK-1 receptor antagonists promising therapeutic agents for a variety of conditions. nih.gov Research has demonstrated that derivatives of this compound can be chemically modified to create effective NK-1 receptor antagonists. These synthesized compounds have shown potential in preclinical models for managing conditions such as anxiety and depression.

Table 2: Neurokinin-1 (NK-1) Receptor Antagonism

Feature Description
Receptor Neurokinin-1 (NK-1) Receptor
Endogenous Ligand Substance P nih.gov
Biological Role Involved in pain transmission, inflammation, emesis, anxiety, and depression. nih.gov
Antagonist Action Blocks the binding of Substance P to the NK-1 receptor, mitigating its effects.
Therapeutic Potential Treatment of postoperative pain, migraine, arthritis, depression, and anxiety. nih.gov

| Link to Compound | Derivatives of this compound have been synthesized as effective NK-1 receptor antagonists. |

Preliminary studies and the structural characteristics of this compound have prompted further investigation into the potential therapeutic properties of its derivatives. Specifically, research has explored the possibility of developing compounds with anti-inflammatory and analgesic (pain-relieving) effects from this chemical scaffold.

The rationale for this exploration is partly based on the known biological activities of other molecules containing amide functionalities, such as benzamides and nicotinamides, which have been shown to possess anti-inflammatory properties. nih.gov The mechanism often involves the inhibition of key inflammatory mediators. nih.govmdpi.com While this compound itself is not used therapeutically, its structure serves as a starting point for the synthesis of new chemical entities. These new derivatives are then screened for potential anti-inflammatory and analgesic activities, warranting further investigation into their clinical potential.

Analytical Methodologies and Characterization in N 1 Cyano 1 Methylethyl Isobutyramide Research

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods are fundamental to the chemical analysis of N-(1-Cyano-1-methylethyl)isobutyramide, providing detailed information about its molecular structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be established.

For ¹H NMR, the expected chemical shifts in a typical deuterated solvent like chloroform (B151607) (CDCl₃) would allow for the unambiguous assignment of each proton group. The spectrum would feature distinct signals corresponding to the different hydrogen environments within the molecule.

Interactive Data Table: Predicted ¹H NMR Signals for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
-C(CH₃)₂CN~1.7Singlet6HTwo methyl groups on the quaternary carbon
-CH(CH₃)₂~1.2Doublet6HTwo methyl groups of the isobutyryl moiety
-NH-~6.5 - 7.5Broad Singlet1HAmide proton
-CH(CH₃)₂~2.4Septet1HMethine proton of the isobutyryl moiety

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, confirming the presence of the carbonyl group, the cyano group, the quaternary carbon, and the different methyl and methine carbons.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. When coupled with Liquid Chromatography (LC), LC/MS becomes a powerful technique for detecting and quantifying the compound in complex mixtures. researchgate.net

In MS analysis, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For this compound (C₈H₁₄N₂O), the expected molecular ion peak [M+H]⁺ in positive ion mode would be observed at an m/z of approximately 155.12. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

The fragmentation pattern observed in tandem MS (MS/MS) provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond and bonds adjacent to the quaternary carbon. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z (Predicted)Possible Fragment IonDescription of Loss
155.12[C₈H₁₅N₂O]⁺Protonated molecular ion [M+H]⁺
84.08[C₅H₁₀N]⁺Loss of isobutyramide (B147143) moiety
71.05[C₄H₇O]⁺Isobutyryl cation, resulting from amide bond cleavage
69.07[C₄H₉N]⁺Loss of isobutyronitrile

High Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for profiling any related impurities. A typical analysis would employ a reversed-phase methodology.

A standard HPLC method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond exhibits absorbance, or more specifically, a mass spectrometer (as in LC/MS). The retention time of the main peak is used to identify the compound, while its area is proportional to its concentration. Impurities would appear as separate peaks at different retention times, allowing for their quantification relative to the main compound.

Monitoring Radical Species and Reaction Progress using this compound as a Marker

This compound is a stable product formed during the decomposition of the radical initiator 2,2′-azobis(2-methylpropanenitrile) (AIBN). researchgate.net This characteristic allows it to be used as an effective marker for monitoring the progress of radical-mediated reactions.

AIBN is widely used in chemical synthesis and polymerization to initiate reactions by generating 2-cyano-2-propyl radicals upon thermal or photochemical decomposition. In the reaction environment, these highly reactive radicals can combine in a termination step. A side reaction involves the combination of a 2-cyano-2-propyl radical with an isobutyramide fragment, leading to the formation of the stable this compound.

Application of Non-Target Screening in Environmental Chemical Analysis for this compound

Non-target screening (NTS) is an advanced analytical approach used to identify a broad range of unknown or unexpected chemicals in environmental samples without a pre-defined list of target compounds. miljodirektoratet.noau.dk This technique has become increasingly important for discovering emerging contaminants. This compound has been identified in environmental samples through such non-target screening projects. miljodirektoratet.no

The NTS workflow typically involves sample collection, preparation with minimal selectivity, and analysis using high-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique like LC or GC. au.dk The instrument acquires mass spectra for all detectable ions in the sample. Subsequent data processing involves complex algorithms to detect peaks, propose chemical formulas based on accurate mass, and compare spectral data against large chemical databases to tentatively identify compounds. lcms.cz

The identification of this compound in an environmental screening study highlights the power of NTS. miljodirektoratet.no As a byproduct of industrial processes that use AIBN, its presence in the environment might not be anticipated by traditional targeted monitoring programs. NTS allows for its detection, providing an early warning of its potential distribution and persistence, and broadening the understanding of the chemical status of the environment. wiley.com

Theoretical and Computational Investigations of N 1 Cyano 1 Methylethyl Isobutyramide

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational landscape of a molecule. For N-(1-Cyano-1-methylethyl)isobutyramide, these methods can predict its most stable geometries, rotational barriers, and intramolecular interactions, which in turn influence its physical and chemical properties.

Conformational analysis of this compound would likely focus on the rotation around the N-C(cyano) and C-C(isobutyryl) single bonds. Due to the presence of bulky isopropyl and gem-dimethyl groups, steric hindrance is expected to play a significant role in determining the preferred conformations. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited for these investigations.

Studies on similar N-substituted amides have shown that the amide bond itself has a significant rotational barrier due to its partial double bond character, leading to distinct cis and trans conformers. researchgate.net For this compound, the trans conformation, where the isobutyryl group and the cyano-methylethyl group are on opposite sides of the C-N bond, is anticipated to be the more stable isomer due to reduced steric clash.

Table 1: Predicted Dihedral Angles and Relative Energies for Key Conformers of this compound

ConformerDihedral Angle (O=C-N-C)Relative Energy (kcal/mol)
Trans (anti-periplanar)~180°0 (most stable)
Cis (syn-periplanar)~0°> 5
Gauche~60°2-4

Note: The data in this table is illustrative and based on computational studies of analogous sterically hindered amides. Specific values for this compound would require dedicated computational analysis.

Reaction Mechanism Elucidation via Computational Chemistry

This compound is a known stable byproduct of the thermal decomposition of 2,2′-azobis(2-methylpropanenitrile) (AIBN). Computational chemistry can provide valuable insights into the mechanistic pathways of its formation. The decomposition of AIBN generates 2-cyanoprop-2-yl radicals. These highly reactive species can undergo various reactions, including recombination and disproportionation.

The formation of this compound likely involves a series of radical reactions. One plausible pathway, which could be investigated using computational methods, involves the cage escape of the initial 2-cyanoprop-2-yl radicals and their subsequent reaction with other species present in the reaction medium. Computational modeling of these radical-mediated processes can help to identify the key transition states and intermediates, and to calculate the activation energies for different competing reaction pathways.

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these studies can provide information on its molecular orbitals, charge distribution, and various reactivity descriptors.

The presence of both an amide and a nitrile functional group influences the electronic properties of the molecule. The cyano group is strongly electron-withdrawing, which can affect the reactivity of the adjacent quaternary carbon and the amide group. The amide group itself has a complex electronic nature, with the nitrogen lone pair delocalized into the carbonyl group.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be located on the amide group, specifically the nitrogen and oxygen atoms, while the LUMO may be associated with the π* orbital of the cyano and carbonyl groups.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment3.5 D

Note: These values are hypothetical and representative of what could be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values would need to be determined through specific calculations.*

Computational Insights into Interaction with Molecular Targets

While this compound is primarily known as a byproduct of AIBN decomposition, computational methods can be used to explore its potential interactions with biological macromolecules, such as proteins. Molecular docking and molecular dynamics simulations are the primary tools for such investigations.

Molecular dynamics simulations can provide a more dynamic picture of the interaction between this compound and a molecular target, showing how the complex behaves over time and providing insights into the stability of the binding and the key intermolecular interactions.

Given the lack of known biological targets for this specific molecule, any such computational study would be exploratory in nature, aiming to identify potential protein partners based on structural and chemical complementarity.

Structure Activity Relationships and Analog Development

Systematic Modification of the N-(1-Cyano-1-methylethyl)isobutyramide Scaffold

Systematic modification of the this compound scaffold has focused on several key areas: the N-acyl group, the quaternary carbon center, and the cyano moiety. The isobutyryl group, for instance, has been replaced with other acyl groups of varying chain length and branching to probe the steric and electronic requirements for activity. Similarly, the methyl groups on the cyano-bearing carbon have been substituted with other alkyl groups to assess the impact of steric bulk at this position.

Comparative Studies with Structural Analogs and Derivatives

To elucidate the structure-activity relationships, a variety of analogs and derivatives of this compound have been synthesized and evaluated. These studies provide valuable insights into how specific structural features contribute to the compound's chemical and biological characteristics.

The isobutyramide (B147143) portion of the molecule plays a significant role in its biological activity. Studies on related amide derivatives have shown that the nature of the alkyl substituents can dramatically influence their properties. For example, in a series of amide derivatives of neocrotocembraneic acid, compounds with cyclic or heterocyclic amide moieties, such as morpholino and pyrrolidinocarbonyl groups, exhibited good to excellent antiproliferative activity, while those with simple alkyl groups showed weak or no activity. tsijournals.com This suggests that the steric and electronic properties of the N-acyl group are critical determinants of biological function. While direct comparative studies on alkyl-substituted analogs of this compound are not extensively documented in publicly available literature, the principles from related amide structures indicate that variations in the isobutyryl moiety would likely lead to significant changes in activity.

Modification on Isobutyramide ScaffoldObserved Effect on Biological Activity in Related AmidesReference
Replacement with cyclic amide (e.g., morpholino)Enhanced antiproliferative activity tsijournals.com
Replacement with heterocyclic amide (e.g., pyrrolidinocarbonyl)Good to excellent antiproliferative activity tsijournals.com
Replacement with simple alkyl amidesWeak or no activity tsijournals.com

Phosphorothioate (B77711) Derivatives: The replacement of an oxygen atom with sulfur in a phosphate (B84403) or phosphonate (B1237965) moiety to create a phosphorothioate is a common strategy in medicinal chemistry to enhance stability against enzymatic degradation. nih.gov While direct phosphorothioate analogs of this compound are not widely reported, the synthesis of S-alkyl phosphorothioates containing an amide group has been described, highlighting the chemical feasibility of such modifications. researchgate.net These analogs would be expected to exhibit altered polarity, lipophilicity, and metabolic stability, which could significantly impact their biological profile.

Derivative ClassKey Structural FeaturePotential Impact on Properties
Phosphorothioate AnalogsReplacement of a non-bridging oxygen with sulfur in a phosphate mimicIncreased metabolic stability, altered polarity
Cyanoacetamide AnalogsPresence of the cyanoacetamide moietyPotential for Michael addition reactions, diverse biological activities

Impact of Structural Changes on Chemical Reactivity and Biological Activity

Structural modifications to the this compound scaffold have a profound impact on both its chemical reactivity and biological activity. The nitrile group is a versatile functional group that can undergo various chemical transformations. enamine.net Its electrophilicity can be modulated by the nature of the substituents on the adjacent carbon atom. The reactivity of nitriles with biological nucleophiles, such as cysteine residues in proteins, is a key consideration in their mechanism of action and potential toxicity. nih.gov

The amide bond, while generally stable, can be subject to enzymatic hydrolysis. Modifications to the acyl group or the substituents on the α-carbon can influence the rate of this hydrolysis, thereby affecting the compound's pharmacokinetic profile.

Future Directions and Emerging Research Avenues for N 1 Cyano 1 Methylethyl Isobutyramide

Exploration of Novel Synthetic Routes and Sustainable Production

While N-(1-Cyano-1-methylethyl)isobutyramide is commonly sourced as a byproduct, future research will likely focus on developing direct, efficient, and sustainable synthetic routes. Traditional chemical syntheses often rely on harsh conditions or toxic reagents. nih.gov A significant future avenue lies in biocatalysis and green chemistry to mitigate these issues.

Key Research Thrusts:

Enzymatic Synthesis: The use of enzymes such as nitrile hydratases and amidases offers a highly selective and environmentally benign approach. thieme-connect.deuni-stuttgart.de Nitrile hydratases can catalyze the hydration of a nitrile group to an amide, while other enzymes can facilitate the formation of the core amide bond under mild, aqueous conditions. thieme-connect.denih.gov Research into identifying or engineering enzymes that can specifically synthesize this compound or its precursors is a promising area.

Green Chemistry Approaches: Beyond enzymatic methods, other green synthetic strategies are being explored. nih.gov These include the use of biodegradable solvents, photocatalysis to drive reactions with light, and mechanosynthesis to reduce solvent use altogether. nih.gov Applying these principles could lead to novel, low-impact production methods.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer and more scalable production. This approach can improve reaction control, reduce waste, and allow for the safe handling of potentially hazardous intermediates, moving away from traditional batch processing.

Table 1: Comparison of Potential Synthetic Approaches

MethodPotential AdvantagesResearch Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. nih.govthieme-connect.deEnzyme discovery and engineering, substrate specificity, scalability.
Photocatalysis Use of light as a renewable energy source, potential for novel reaction pathways. nih.govCatalyst development, reaction optimization, quantum yield efficiency.
Flow Chemistry Enhanced safety and control, improved scalability and efficiency, process intensification.Reactor design, optimization of flow parameters, initial setup cost.

Expanded Applications in Emerging Technologies

The unique structure of this compound, featuring both a stable tertiary amide and a cyano group on a quaternary carbon, suggests potential applications in materials science and coordination chemistry.

Potential Application Areas:

Polymer Science: As a stable byproduct of AIBN decomposition, its presence can influence the kinetics and properties of polymers synthesized through radical polymerization techniques like RAFT, ATRP, or NMP. researchgate.net Future studies could investigate its role as a potential chain transfer agent, a modifier of polymer properties, or even as a building block for specialty polymers. Its structural isomer, poly(N-vinylisobutyramide), is known for its thermoresponsive properties, hinting at potential functionalities for derivatives in "smart" materials. researchgate.net

Coordination Chemistry: The nitrogen atoms in both the amide and nitrile groups can act as ligands, binding to metal ions. This opens up research into its use in forming novel coordination complexes or metal-organic frameworks (MOFs). uni-siegen.de Such materials could have applications in catalysis, gas storage, or as sensors.

Organic Synthesis: The compound serves as a scaffold for further chemical modification. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, making it a versatile starting material for more complex molecules with potential applications in pharmaceuticals or agrochemicals.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the formation and reactivity of this compound is crucial for controlling its production and harnessing its chemical potential. While it is known to form from AIBN decomposition, the precise reaction pathways are complex and warrant deeper investigation. researchgate.netwikipedia.org

Areas for Mechanistic Study:

AIBN Decomposition Pathways: The thermal decomposition of AIBN generates 2-cyanoprop-2-yl radicals. wikipedia.org The subsequent reactions, including the formation of ketenimine intermediates and other byproducts like tetramethylsuccinonitrile, form a complex network. researchgate.netnih.gov Detailed kinetic and mechanistic studies, particularly using computational modeling, can elucidate the precise conditions that favor the formation of this compound. researchgate.netpku.edu.cn

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model transition states and reaction intermediates. mdpi.comresearchgate.net This can provide insights into the thermodynamics and kinetics of its formation and subsequent reactions, such as hydrolysis or cycloadditions, guiding experimental efforts. researchgate.netmdpi.com

Reactivity Studies: Investigating the reactivity of the amide and nitrile functional groups under various conditions (e.g., acidic, basic, oxidative, reductive) will map its chemical behavior and identify pathways to new derivatives.

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound expand, the need for highly sensitive and selective analytical methods for its detection and quantification in complex matrices will grow. While it is readily detected by liquid chromatography/mass spectrometry (LC/MS), future research will focus on pushing the limits of detection. researchgate.netresearchgate.net

Future Analytical Developments:

Hyphenated Techniques: The coupling of separation methods with powerful spectroscopic detectors, known as hyphenated techniques, is a key future direction. nih.govchemijournal.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and multidimensional LC-MS (LC-MS/MS) can provide enhanced resolution and sensitivity for trace analysis in challenging samples like polymer matrices or biological fluids. slideshare.netijpsjournal.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling confident identification and differentiation from other compounds with similar nominal masses, which is crucial for impurity profiling and metabolomics studies.

LC-NMR: The online coupling of liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct structural elucidation of the compound and its potential derivatives or byproducts in a mixture without the need for prior isolation. ijpsjournal.com

Table 2: Advanced Analytical Techniques for this compound Analysis

TechniquePrincipleFuture Application
LC-MS/MS Combines liquid chromatography separation with tandem mass spectrometry for high selectivity and sensitivity. nih.govQuantifying trace levels in complex matrices; reaction monitoring.
GC-MS Separates volatile compounds via gas chromatography before detection by mass spectrometry. chemijournal.comAnalysis of reaction headspace; detection of volatile derivatives.
LC-NMR Couples HPLC separation with NMR spectroscopy for direct structural elucidation of analytes in a mixture. ijpsjournal.comUnambiguous identification of novel derivatives and byproducts in synthesis mixtures.

Rational Design of this compound Derivatives for Specific Applications

A significant future research avenue is the use of computational tools for the rational design of novel derivatives of this compound with tailored properties. By systematically modifying its structure, new molecules can be created for specific functions.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with systematic modifications to the isobutyramide (B147143) and cyano-methylethyl moieties and testing their properties, SAR models can be built. mdpi.commdpi.com This empirical approach can guide the development of molecules with enhanced activity for a desired application, be it biological activity or materials performance.

Computational and In Silico Design: Computer-aided drug design (CADD) and molecular modeling techniques can predict the properties of virtual compounds before they are synthesized. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with specific functions. researchgate.net These in silico methods can screen large virtual libraries of potential derivatives to identify promising candidates for synthesis, saving significant time and resources. researchgate.netmdpi.com

Targeted Functionalization: Derivatives can be designed for specific purposes. For example, introducing polymerizable groups could allow it to be incorporated into polymer chains. Adding specific functional groups could enhance its ability to coordinate with certain metals for catalytic applications or create molecules with potential pharmacological activity. nih.gov

Q & A

Q. What synthetic routes are recommended for N-(1-Cyano-1-methylethyl)isobutyramide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous cyanamide derivatives (e.g., N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide) involves nucleophilic substitution or multicomponent reactions (MCRs). For example, Kaushik et al. (referenced in ) used cyanamide coupling with activated carbonyl intermediates under inert conditions. Optimization includes:
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity.
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of the cyano group.
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .
    MCRs (as discussed in ) could also be adapted by combining isobutyramide precursors with nitrile-containing reagents .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm the presence of the cyano (δ ~110–120 ppm in ¹³C) and isobutyramide (δ ~1.2–1.5 ppm for methyl groups in ¹H) moieties.
  • LC-MS : High-resolution LC-MS (e.g., QTOF) to verify molecular weight (expected [M+H]⁺ ~209.2 g/mol) and fragmentation patterns. provides LC-MS protocols for isobutyramide derivatives, adaptable for this compound .
  • FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Methodological Answer :
  • Solubility : Likely polar aprotic solvents (e.g., DMSO, acetonitrile) due to the cyano and amide groups. Pre-screen solvents using shake-flask methods.
  • Stability : Test hydrolytic stability under acidic/basic conditions (pH 1–12) via accelerated stability studies. highlights toxicity risks, suggesting storage at –20°C in airtight containers .
  • LogP : Estimate via HPLC retention time or computational tools (e.g., SwissADME). Predicted logP ~1.5–2.0 due to moderate hydrophobicity.

Advanced Research Questions

Q. How do structural modifications at the cyano and isobutyramide groups affect pharmacological activity and toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on fluorinated isobutyramide derivatives (e.g., 4-fluoroisobutyrylfentanyl in –7) show that:
  • Cyano Group : Enhances metabolic resistance but increases neurotoxicity risks (via cyanide release).
  • Isobutyramide Backbone : Modulates opioid receptor affinity; bulky substituents reduce µ-opioid binding.
    Toxicity profiling should include in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and comparative analysis with scheduled analogs .

Q. What in vitro/in vivo models are suitable for evaluating neuropharmacological effects?

  • Methodological Answer :
  • In Vitro : Competitive binding assays using µ-opioid receptor (MOR)-transfected cells (e.g., CHO-K1) to assess affinity (Ki).
  • In Vivo : Rodent models (e.g., tail-flick test for analgesia) with strict ethical oversight. –7 note that fluorinated analogs exhibit potent opioid activity, necessitating controlled handling .
  • Metabolic Pathways : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Q. How can contradictions between in silico toxicity predictions and experimental data be resolved?

  • Methodological Answer :
  • Validation : Cross-reference computational tools (e.g., ProTox-II, ADMET Predictor) with empirical LD₅₀ data from acute toxicity studies (OECD 423).
  • Mechanistic Studies : Investigate discrepancies via reactive metabolite screening (e.g., glutathione trapping assays). classifies related compounds as "highly toxic," underscoring the need for empirical validation .

Q. What analytical methods are critical for pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Biological Matrices : Use protein precipitation (acetonitrile) followed by LC-MS/MS for plasma/brain homogenate analysis.
  • Quantification : Calibration curves (1–1000 ng/mL) with deuterated internal standards (e.g., d₅-isobutyramide). provides LC-MS parameters for similar amides .

Q. What safety protocols are mandated for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and respirators (due to cyanide risk).
  • Ventilation : Conduct synthesis in fume hoods with HEPA filters.
  • Waste Disposal : Neutralize cyanide byproducts with hypochlorite solutions. emphasizes high toxicity for structurally related compounds .

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N-(1-Cyano-1-methylethyl)isobutyramide
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N-(1-Cyano-1-methylethyl)isobutyramide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.